molecular formula C11H13N3O2 B12642888 5-Oxo-2'-phenyl-L-prolinohydrazide CAS No. 26275-69-4

5-Oxo-2'-phenyl-L-prolinohydrazide

Cat. No.: B12642888
CAS No.: 26275-69-4
M. Wt: 219.24 g/mol
InChI Key: YSLFKSXXRVUEMM-VIFPVBQESA-N
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Description

5-Oxo-2’-phenyl-L-prolinohydrazide is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol It is a derivative of L-proline, where the 5-oxo group is substituted with a 2’-phenylhydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2’-phenyl-L-prolinohydrazide typically involves the reaction of L-proline with phenylhydrazine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for 5-Oxo-2’-phenyl-L-prolinohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2’-phenyl-L-prolinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

5-Oxo-2’-phenyl-L-prolinohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Oxo-2’-phenyl-L-prolinohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-2’-phenyl-L-prolinohydrazide is unique due to the presence of both the 5-oxo and 2’-phenylhydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

26275-69-4

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

(2S)-5-oxo-N'-phenylpyrrolidine-2-carbohydrazide

InChI

InChI=1S/C11H13N3O2/c15-10-7-6-9(12-10)11(16)14-13-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,15)(H,14,16)/t9-/m0/s1

InChI Key

YSLFKSXXRVUEMM-VIFPVBQESA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)NNC2=CC=CC=C2

Canonical SMILES

C1CC(=O)NC1C(=O)NNC2=CC=CC=C2

Origin of Product

United States

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